2-(THIOPHEN-2-YL)-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-4-YL]ACETAMIDE
Overview
Description
2-(THIOPHEN-2-YL)-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-4-YL]ACETAMIDE is a compound that features a trifluoromethyl group and a thienyl group. The trifluoromethyl group is known for its significant electronegativity and is often used in pharmaceuticals, agrochemicals, and materials due to its ability to enhance chemical and metabolic stability, lipophilicity, and binding selectivity . The thienyl group, derived from thiophene, is a sulfur-containing heterocycle that is commonly used in organic synthesis and materials science .
Preparation Methods
One common method involves the reaction of 2-(2-thienyl)ethoxy moieties with tetrafluorophthalonitrile, followed by optimization of the experimental conditions such as the nature and stoichiometry of the alcohol and base, and temperature . Industrial production methods may involve the use of trifluoromethylpyridines as key intermediates, which are synthesized via vapor-phase reactions .
Chemical Reactions Analysis
2-(THIOPHEN-2-YL)-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-4-YL]ACETAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoromethanesulfanylamide and trifluoroacetic anhydride . Major products formed from these reactions include trifluoromethyl derivatives and benzo[e][1,2]thiazine 1,1-dioxides .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various trifluoromethyl-substituted organic molecules . In biology and medicine, it is used in the development of pharmaceuticals due to its ability to enhance chemical and metabolic stability . In industry, it is used in the production of agrochemicals and materials .
Mechanism of Action
The mechanism of action of 2-(THIOPHEN-2-YL)-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-4-YL]ACETAMIDE involves the interaction of the trifluoromethyl group with molecular targets and pathways. The trifluoromethyl group is known to enhance binding selectivity and stability, which can lead to increased efficacy of the compound in its applications . The thienyl group also contributes to the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar compounds to 2-(THIOPHEN-2-YL)-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-4-YL]ACETAMIDE include trifluoromethylpyridines and trifluoromethyl chromenes . These compounds also feature the trifluoromethyl group, which imparts similar properties such as increased stability and selectivity. the unique combination of the trifluoromethyl group and the thienyl group in this compound makes it particularly useful in specific applications such as pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-thiophen-2-yl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3OS/c15-14(16,17)13-19-10-5-1-4-9(12(10)20-13)18-11(21)7-8-3-2-6-22-8/h1-6H,7H2,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXKHZMKEKJYQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CC3=CC=CS3)N=C(N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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